Arginine caprate

transdermal delivery macromolecule permeation supramolecular hydrogel

Arginine caprate (CAS 2485-55-4) is a 1:1 salt composed of L-arginine and decanoic acid (capric acid, C10), with the molecular formula C₁₆H₃₄N₄O₄ and a molecular weight of 346.47 g/mol. Unlike simple arginine salts used primarily for amino acid supplementation, this compound functions as a bifunctional absorption enhancer: the decanoate anion provides membrane-perturbing permeation enhancement, while the L-arginine cation contributes a basic amino acid moiety that modulates irritation potential and enables supramolecular self-assembly into lamellar liquid-crystalline hydrogels.

Molecular Formula C16H34N4O4
Molecular Weight 346.47
CAS No. 2485-55-4
Cat. No. B605570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArginine caprate
CAS2485-55-4
SynonymsArginine caprate;  L-Arginine, monodecanoate.
Molecular FormulaC16H34N4O4
Molecular Weight346.47
Structural Identifiers
SMILESCCCCCCCCCC(=O)O.C(C[C@@H](C(=O)O)N)CNC(=N)N
InChIInChI=1S/C10H20O2.C6H14N4O2/c1-2-3-4-5-6-7-8-9-10(11)12;7-4(5(11)12)2-1-3-10-6(8)9/h2-9H2,1H3,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1
InChIKeyFGNGLEJQBBEXRK-VWMHFEHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Arginine Caprate (CAS 2485-55-4): What Procurement Teams and Formulation Scientists Need to Know


Arginine caprate (CAS 2485-55-4) is a 1:1 salt composed of L-arginine and decanoic acid (capric acid, C10), with the molecular formula C₁₆H₃₄N₄O₄ and a molecular weight of 346.47 g/mol . Unlike simple arginine salts used primarily for amino acid supplementation, this compound functions as a bifunctional absorption enhancer: the decanoate anion provides membrane-perturbing permeation enhancement, while the L-arginine cation contributes a basic amino acid moiety that modulates irritation potential and enables supramolecular self-assembly into lamellar liquid-crystalline hydrogels [1][2]. This dual functionality distinguishes arginine caprate from single-component permeation enhancers such as sodium caprate or SNAC (salcaprozate sodium) [3].

Why Sodium Caprate or Arginine HCl Cannot Simply Replace Arginine Caprate in Formulation Research


Despite sharing the caprate anion, sodium caprate (C10) and arginine caprate are not interchangeable in transdermal and mucosal delivery systems. Sodium caprate is a simple surfactant that enhances paracellular permeability primarily through tight junction modulation and membrane fluidization but lacks the capacity for spontaneous supramolecular gelation [1]. In contrast, arginine caprate self-assembles into viscoelastic lamellar hydrogels at specific concentration ratios, providing a dual-function delivery matrix that simultaneously enhances drug permeation and serves as a semisolid dosage form [2]. Furthermore, L-arginine has been shown to significantly attenuate the rectal irritation caused by sodium caprate when co-administered, suggesting that the arginine counterion in arginine caprate may provide an intrinsic irritation-mitigating benefit not available with sodium caprate alone [3]. Arginine hydrochloride, while providing arginine bioavailability, lacks the permeation-enhancing decanoate moiety entirely and cannot substitute for applications requiring transdermal or mucosal absorption enhancement .

Arginine Caprate (2485-55-4): Quantitative Head-to-Head Evidence for Scientific Selection


40-Fold Enhancement of Hydrophilic Macromolecule Skin Permeation vs. Aqueous Control (FD4, ~4 kDa)

In in vitro skin permeation experiments using Yucatan micropig skin, the C10/Arg supramolecular hydrogel (containing arginine caprate as the functional ion pair) increased the cumulative permeation of fluorescein isothiocyanate-dextran 4000 (FD4, a model hydrophilic macromolecule) by 40-fold after 24 hours compared to an aqueous FD4 solution applied directly to the skin [1]. For the larger FD40 (40 kDa), no skin permeation was detectable from the aqueous solution, whereas measurable permeation was observed following treatment with the C10/Arg hydrogel, demonstrating capability across a molecular weight range beyond the conventional ~500 Da cutoff for passive transdermal delivery [1].

transdermal delivery macromolecule permeation supramolecular hydrogel

16-Fold and 11-Fold Enhancement of Small-Molecule Drug Permeation vs. Aqueous Suspension Control

When formulated as a C10/Arg supramolecular hydrogel and tested in vitro using hairless mouse skin, the cumulative permeation of hydrocortisone (HC) at 10 h was approximately 16 times higher than that of a control drug suspension in water, and indomethacin (IM) permeation was approximately 11 times higher than the control [1]. Notably, the flux of the acidic drug IM decreased with increasing arginine concentration, attributed to an acid–base interaction between arginine and IM within the gel, highlighting the formulation tunability conferred by the arginine component [1].

transdermal formulation hydrocortisone indomethacin skin permeability

L-Arginine Significantly Attenuates Sodium Caprate-Induced Rectal Irritation in Conscious Rats

In a conscious rat model of rectal irritation assessed by the balloon method, rectal administration of 100 mM sodium caprate alone produced strong rectal contractions indicative of mucosal irritation. However, the co-presence of 100 mM L-arginine (equimolar) in the sodium caprate solution resulted in a significant decrease in the intensity of rectal contractions, while the absorption-promoting effect of sodium caprate on 6-carboxyfluorescein (6-CF) was not compromised [1]. This establishes that the arginine component can reduce the local irritancy of caprate without sacrificing permeation enhancement efficacy.

mucosal irritation sodium caprate arginine cytoprotection rectal delivery

Supramolecular Lamellar Hydrogel Self-Assembly: A Structural Advantage Over Non-Gelling Caprate Salts

Arginine caprate, when mixed at appropriate ratios (decanoic acid ≥12% w/w, arginine ≤9% w/w) and adjusted to pH 7, spontaneously forms a translucent supramolecular hydrogel with a lamellar liquid crystal structure [1]. Rheological characterization demonstrates viscoelastic behavior with elasticity (storage modulus G′) dominant over viscosity (loss modulus G″) in the low shear stress region, a property not exhibited by sodium caprate solutions, which remain low-viscosity liquids [1][2]. This self-gelling property eliminates the need for additional polymeric gelling agents in transdermal patch or topical semisolid formulations.

supramolecular hydrogel lamellar liquid crystal viscoelastic self-assembly

Long-Term Storage Stability (>3 Years) Comparable to or Exceeding Common Arginine Salts

Commercial specifications for arginine caprate indicate a shelf life exceeding 3 years when stored as a dry powder at -20°C, with short-term stability at 0–4°C for days to weeks and ambient temperature stability during routine shipping . This stability profile is consistent with the enhanced chemical stability of the fatty acid–amino acid complex described in the patent literature, where the lamellar supramolecular structure is reported to confer stability at low temperatures including -20°C for extended periods [1].

shelf life storage stability powder formulation procurement logistics

Arginine Caprate (2485-55-4): Evidence-Backed Application Scenarios for Procurement Decision-Making


Transdermal Delivery of Hydrophilic Macromolecules and Biologics

Arginine caprate-based C10/Arg supramolecular hydrogels are uniquely suited for transdermal delivery of hydrophilic macromolecules (e.g., dextrans, peptides, oligonucleotides) with molecular weights up to at least 40 kDa—well beyond the conventional ~500 Da passive permeation limit. The 40-fold FD4 permeation enhancement and the enablement of FD40 permeation (undetectable from aqueous solution) documented in Yucatan micropig skin provide direct evidence for this application [1]. For research teams developing non-invasive delivery platforms for biologics, arginine caprate offers a single-component hydrogel matrix that simultaneously provides permeation enhancement and dosage form structure without additional polymeric excipients [2].

Topical and Transdermal Small-Molecule Formulations Requiring Tunable Permeation Kinetics

The demonstration that C10/Arg hydrogels enhance hydrocortisone permeation 16-fold and indomethacin permeation 11-fold versus aqueous controls, coupled with the observation that indomethacin flux decreases with increasing arginine concentration due to acid–base interactions, supports the use of arginine caprate in formulation development where permeation rate tuning is required [1]. This tunability is a direct consequence of the ion-pair chemistry between arginine and acidic drugs, a feature absent in simple sodium caprate formulations. Formulation scientists can leverage this property to optimize delivery profiles for acidic, basic, or neutral small-molecule drugs.

Mucosal and Rectal Drug Delivery with Reduced Local Irritation Risk

For rectal, nasal, or buccal mucosal delivery systems where local irritation is a formulation-limiting factor, the evidence that L-arginine co-administration significantly reduces sodium caprate-induced rectal contractions in conscious rats—without compromising absorption enhancement of 6-CF—positions arginine caprate as a preferred caprate source [1]. This irritation-mitigating property of the arginine counterion is particularly relevant for chronic-use mucosal formulations where repeat-dose tolerability is critical for patient compliance and regulatory acceptance.

Anti-Pathogenic Topical Compositions with Lamellar Supramolecular Structure

Patented therapeutic compositions of decanoic acid and arginine forming lamellar supramolecular complexes have been described for anti-bacterial, anti-viral, anti-fungal, and anti-cancer applications, with the lamellar structure itself contributing to enhanced chemical stability and sustained release properties [1]. For industrial research groups exploring non-antibiotic antimicrobial strategies or topical anti-infective formulations, arginine caprate provides a defined, patent-supported composition with a molar ratio range of 1:0.6 to 1:1.6 (fatty acid:amino acid) that can serve as a reference standard for formulation development and comparator studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arginine caprate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.